(S)-5-己内酯

描述

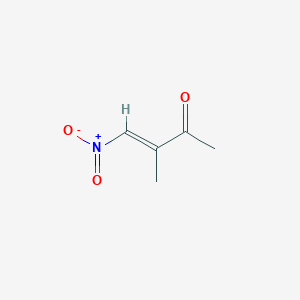

(S)-5-Hexanolide, also known as (2R,5S)-2-Methyl-5-hexanolide, is a compound of interest due to its role as a major component of the sex pheromone of the carpenter bee. The enantiomers of this compound have been synthesized with high optical purity, starting from ethyl (S)-lactate and the enantiomers of methyl β-hydroxyisobutyrate, indicating the importance of stereochemistry in its biological activity .

Synthesis Analysis

The synthesis of (S)-5-Hexanolide has been achieved with a high degree of enantiomeric excess, demonstrating the ability to create this compound in a highly optically pure state. The specific rotations of the synthesized samples were reported to be between +91.0 to +93.5°, which differs from previously reported values obtained through resolution or asymmetric synthesis, suggesting improvements in synthetic methodologies .

Molecular Structure Analysis

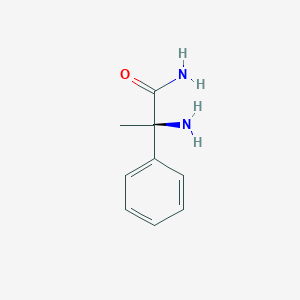

The molecular structure of (S)-5-Hexanolide is characterized by its chiral centers, which are crucial for its biological function as a pheromone. The stereochemistry of the compound is significant, as indicated by the specific rotations measured in synthesized samples. The precise arrangement of atoms within the molecule dictates its interaction with biological receptors, which is essential for its role in bee communication .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving (S)-5-Hexanolide, the synthesis process of its enantiomers suggests that the compound can be derived from simpler chiral precursors. The use of ethyl (S)-lactate and methyl β-hydroxyisobutyrate as starting materials implies that (S)-5-Hexanolide can be incorporated into more complex molecules or potentially undergo further transformation into other biologically relevant compounds .

Physical and Chemical Properties Analysis

The physical properties of (S)-5-Hexanolide, such as its specific rotation, are indicative of its high optical purity and chiral nature. The chemical properties, while not extensively detailed in the provided data, are likely to include interactions with biological molecules, given its role as a pheromone. The synthesis process also suggests that the compound possesses functional groups amenable to selective reactions, which could be exploited in further chemical modifications or in the study of its mechanism of action in biological systems .

科学研究应用

1. 合成和结构研究

- (S)-5-己内酯已被合成并用于其结构性质的研究。Mori和Senda(1985年)从乙酸(S)-乳酸酯 (Mori & Senda, 1985) 开始,高度光学纯度地合成了(2R,5S)-2-甲基-5-己内酯,这是木蜂性信息素的组成部分。

2. 化学性质和衍生物

- 已对(S)-5-己内酯的衍生物,如2,4-二甲基-5-己内酯等的化学性质进行了研究。Pinyarat和Mori(1993年)合成了这些内酯的异构体,这些异构体在雄性黑园蚁头部挥发物中被鉴定 (Pinyarat & Mori, 1993)。

3. 在生物燃料研究中的应用

- 已对1-己醇等己内酯在生物燃料应用中的使用进行了研究。Santhosh和Kumar(2021年)探讨了1-己醇对CI发动机的燃烧、性能和排放特性的影响,显示了其在生物燃料中的潜力 (Santhosh & Kumar, 2021)。

4. 用于药物应用的合成

- 已对羟基乙烯二肽同分异构体的合成进行了研究,其中可能包括(S)-5-己内酯的衍生物,用于药物应用。Peyrat等人(1995年)合成了4-羟基-5-氨基-6-苯基-4-己内酯,用于药物化学的潜在用途 (Peyrat et al., 1995)。

5. 抗菌性质

- 研究已探讨与(S)-5-己内酯相关化合物的抗菌性质。Lanciotti等人(2003年)研究了己醛,一种相关化合物,在增强新鲜切片苹果的安全性方面的应用,显示了其作为抗菌剂的潜力 (Lanciotti et al., 2003)。

安全和危害

未来方向

属性

IUPAC Name |

(6S)-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428482 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Hexanolide | |

CAS RN |

16320-13-1 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)